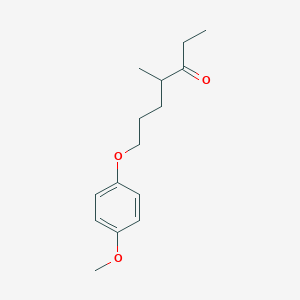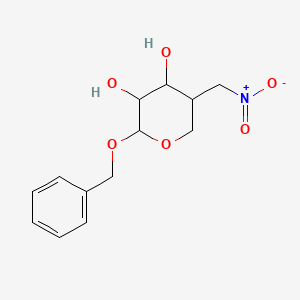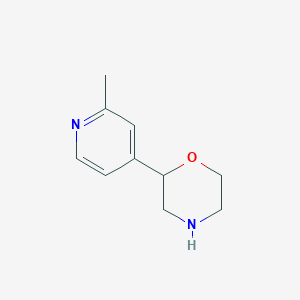
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is a derivative of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza. This compound is structurally modified to potentially enhance its pharmacological properties, such as increased bioavailability or reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” typically involves multiple steps, including:
Starting Material Preparation: The synthesis begins with the preparation of the core Oseltamivir structure.
Substitution Reactions: The ethylpropoxy and methylpropoxy groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Ensuring the final product meets regulatory standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The ethylpropoxy and methylpropoxy groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various alkylated compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying substitution reactions.
Biology: Investigated for its antiviral properties against different strains of influenza.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral drugs.
Mechanism of Action
The mechanism of action of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” involves:
Molecular Targets: The compound targets the neuraminidase enzyme on the surface of influenza viruses.
Pathways Involved: Inhibition of neuraminidase prevents the release of new viral particles, thereby limiting the spread of infection.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is unique due to its structural modifications, which may offer advantages such as:
Enhanced Bioavailability: Improved absorption and distribution in the body.
Reduced Side Effects: Potentially fewer adverse reactions compared to the parent compound.
Increased Potency: Greater effectiveness against resistant strains of influenza.
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
ethyl 4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18) |
InChI Key |
DVWBSYTVGZEABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)

![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)


![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)

![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)

![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)

